N-(4-chlorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
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Description
N-(4-chlorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H16ClN5O3S2 and its molecular weight is 473.95. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research into compounds structurally related to N-(4-chlorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide focuses on the synthesis and characterization of novel heterocyclic compounds, which are explored for their potential pharmacological applications. For instance, the synthesis of 2-chloromethyl-3-N-substituted arylthieno(2,3-d)pyrimidin-4-ones and derivatives demonstrates a method for creating central nervous system depressant agents, highlighting the sedative properties of certain compounds within this chemical class Kadthala Shekar Manjunath et al., 1997.
Pharmacological Evaluation
The evaluation of synthesized compounds for their pharmacological effects is a crucial area of research. Studies such as the pharmacological profile of a pyrrolizine derivative, which acts as a dual inhibitor of cyclo-oxygenase and 5-lipoxygenase, show promise in developing anti-inflammatory, analgesic, antipyretic, and antiasthmatic medications without gastrointestinal damage S. Laufer et al., 1994. Similarly, compounds derived from visnaginone and khellinone have been synthesized and shown to exhibit significant anti-inflammatory and analgesic properties, indicating their potential as COX-1/COX-2 inhibitors A. Abu‐Hashem et al., 2020.
Antimicrobial Activity
Research into the antimicrobial activity of related compounds is also notable. The synthesis and antimicrobial study of linked heterocyclic compounds containing Pyrazole-pyrimidine-thiazolidin-4-one have been investigated, demonstrating good inhibitory activity against both Gram-positive and Gram-negative bacteria and fungi. This indicates a potential application in developing new antimicrobial agents C. Sanjeeva Reddy et al., 2010.
Material Science Applications
Beyond pharmacological applications, compounds with similar chemical structures have been explored for material science applications. For instance, spectroscopic, thermal, and dielectric studies of n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate crystals indicate their potential in various pharmaceutical and electronic applications due to their stable thermal properties and dielectric behavior P. M. Vyas et al., 2013.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O3S2/c1-25-17-15(19(28)26(2)20(25)29)18(24-16(23-17)13-4-3-9-30-13)31-10-14(27)22-12-7-5-11(21)6-8-12/h3-9H,10H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAHAKDWRAIKJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CS3)SCC(=O)NC4=CC=C(C=C4)Cl)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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